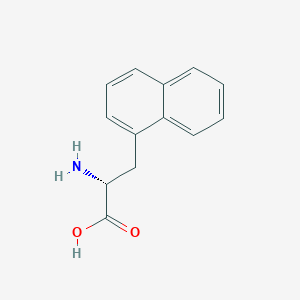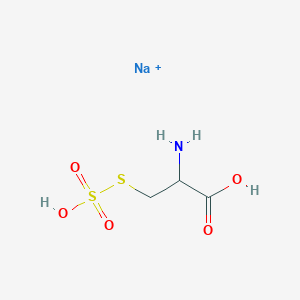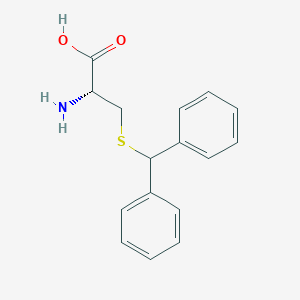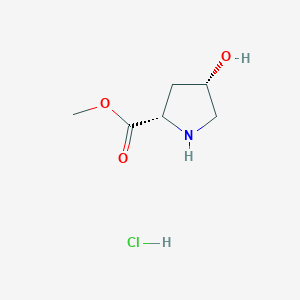
α-Metiltriptófano
Descripción general
Descripción
El Alfa-metiltriptófano es un análogo sintético del aminoácido natural triptófano. Es conocido por su papel en el estudio de los sistemas serotoninérgicos del cerebro y se ha utilizado como trazador en imágenes de tomografía por emisión de positrones (PET) para medir la síntesis de serotonina en el cerebro . Este compuesto también se explora por sus posibles aplicaciones terapéuticas, particularmente en la investigación del cáncer .
Aplicaciones Científicas De Investigación
El Alfa-metiltriptófano tiene varias aplicaciones de investigación científica:
Investigación del cáncer: Se ha identificado como un bloqueador del transportador de aminoácidos SLC6A14, induciendo autofagia y apoptosis en células de cáncer de mama y colon positivas para SLC6A14.
Administración de fármacos: Se explora para desarrollar profármacos dirigidos a transportadores, mejorando los sistemas de administración de fármacos, particularmente en los tratamientos oculares.
Terapia tumoral: Se utiliza en la terapia tumoral sonodinámica al inducir la privación de glutamina y la trombosis en cascada.
Mecanismo De Acción
El Alfa-metiltriptófano actúa bloqueando el transportador de aminoácidos SLC6A14, lo que lleva a la inanición de aminoácidos en las células cancerosas. Este bloqueo da como resultado una disminución de la señalización de mTOR, evidenciada por la disminución de la fosforilación de S6 y la quinasa S6 . La respuesta inicial a este tratamiento es la inducción de autofagia, seguida de apoptosis cuando se inhibe la autofagia .
Análisis Bioquímico
Biochemical Properties
Alpha-Methyltryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a vital role in the regulation of mood, sleep, appetite, and other functions . It is a substrate for the enzyme tryptophan hydroxylase, which converts it into 5-hydroxytryptophan, a precursor of serotonin . The interaction between Alpha-Methyltryptophan and these enzymes is crucial for maintaining the balance of serotonin in the brain .
Cellular Effects
The effects of Alpha-Methyltryptophan on cells are primarily related to its role in serotonin synthesis. By influencing the production of serotonin, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, serotonin is known to regulate cell growth and differentiation, and it also plays a role in the function of immune cells .
Molecular Mechanism
At the molecular level, Alpha-Methyltryptophan exerts its effects through its interactions with enzymes involved in serotonin synthesis. It is a substrate for tryptophan hydroxylase, which converts it into 5-hydroxytryptophan . This conversion is a key step in the synthesis of serotonin, and it is regulated by various factors, including the availability of Alpha-Methyltryptophan and the activity of tryptophan hydroxylase .
Temporal Effects in Laboratory Settings
The effects of Alpha-Methyltryptophan can change over time in laboratory settings. For instance, its conversion into 5-hydroxytryptophan by tryptophan hydroxylase can be influenced by various factors, including the concentration of Alpha-Methyltryptophan and the activity of the enzyme . Long-term studies have shown that changes in these factors can lead to alterations in serotonin synthesis and, consequently, in the effects of Alpha-Methyltryptophan .
Dosage Effects in Animal Models
The effects of Alpha-Methyltryptophan can vary with different dosages in animal models. For instance, low doses may have minimal effects on serotonin synthesis, while high doses can lead to a significant increase in the production of this neurotransmitter . High doses of Alpha-Methyltryptophan can also lead to adverse effects, such as serotonin syndrome, a condition characterized by symptoms like agitation, restlessness, confusion, and rapid heart rate .
Metabolic Pathways
Alpha-Methyltryptophan is involved in the metabolic pathway of serotonin synthesis. It is converted into 5-hydroxytryptophan by the enzyme tryptophan hydroxylase, and this product is then converted into serotonin by the enzyme aromatic L-amino acid decarboxylase . These reactions are part of the larger metabolic pathway of tryptophan metabolism, which also involves other enzymes and cofactors .
Transport and Distribution
The transport and distribution of Alpha-Methyltryptophan within cells and tissues are crucial for its function. It is transported into cells via amino acid transporters, and once inside the cell, it is distributed to various compartments where it can be converted into 5-hydroxytryptophan . The distribution of Alpha-Methyltryptophan can influence its availability for serotonin synthesis and, consequently, its effects on cellular function .
Subcellular Localization
The subcellular localization of Alpha-Methyltryptophan is primarily in the cytoplasm, where it is converted into 5-hydroxytryptophan by tryptophan hydroxylase . This enzyme is located in the cytoplasm, and the product of the reaction, 5-hydroxytryptophan, is then transported into synaptic vesicles, where it is converted into serotonin . The localization of Alpha-Methyltryptophan in the cytoplasm is crucial for its role in serotonin synthesis .
Métodos De Preparación
El Alfa-metiltriptófano se puede sintetizar a través de varias rutas. Un método común implica la condensación nitroaldólica entre indole-3-carboxaldehído y nitroetano bajo catálisis de acetato de amonio, produciendo 1-(3-indolil)-2-nitropropeno-1, que luego se puede reducir utilizando un agente reductor como el hidruro de litio y aluminio . Otro método implica la condensación entre indole-3-acetona y hidroxilamina, seguida de la reducción de la cetoxima obtenida con hidruro de litio y aluminio .
Análisis De Reacciones Químicas
El Alfa-metiltriptófano sufre diversas reacciones químicas, entre ellas:
Oxidación: Se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes derivados, como la alfa-metilserotonina.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en el anillo indólico.
Los reactivos comunes utilizados en estas reacciones incluyen el hidruro de litio y aluminio para la reducción y varios agentes oxidantes para la oxidación. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
El Alfa-metiltriptófano es similar a otros derivados del triptófano, como la alfa-metiltriptamina. Ambos compuestos tienen un sustituyente metilo en el carbono alfa, lo que los convierte en sustratos relativamente pobres para la monoaminooxidasa A, lo que prolonga su vida media y les permite llegar al cerebro . El Alfa-metiltriptófano es único en su acción específica sobre el transportador SLC6A14, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Los compuestos similares incluyen:
Alfa-metiltriptamina: Una droga psicodélica, estimulante y entactogénica de la clase de las triptaminas.
Triptófano: El aminoácido natural precursor de la serotonina.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350250 | |
| Record name | alpha-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16709-25-4 | |
| Record name | alpha-Methyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: αMT acts primarily as an inhibitor of specific amino acid transporters, particularly SLC6A14 (ATB0,+). This transporter is responsible for the uptake of a broad range of amino acids, including essential ones. By blocking SLC6A14, αMT can induce amino acid starvation in cells that rely on this transporter for their nutritional needs [, ].
A: αMT treatment of SLC6A14-positive cancer cells can lead to: * Upregulation of asparagine synthetase and CHOP, indicating amino acid starvation [].* Decreased mTOR signaling, evidenced by reduced phosphorylation of S6 and S6kinase, highlighting interference with nutrient sensing pathways [].* Induction of autophagy, observed through microscopic examination and biochemical markers [].* Apoptosis, particularly when autophagy is inhibited [].
A: αMT can be metabolized to α-methylserotonin (αM5HT) in vivo [, ]. This metabolite can accumulate in the brain and pineal gland, exhibiting a diurnal rhythm similar to serotonin []. While αMT itself doesn't directly inhibit serotonin synthesis, its conversion to αM5HT and potential interactions with serotonin receptors add complexity to its effects on serotonergic systems. [, , , ]
ANone: The molecular formula of α-methyltryptophan is C12H14N2O2. Its molecular weight is 218.25 g/mol.
A: The α-methyl group is crucial for αMT's inhibitory activity on SLC6A14. Unlike tryptophan, which is a substrate for this transporter, αMT acts as a blocker. This difference in activity highlights the importance of the α-methyl group in determining how the molecule interacts with the transporter's binding site [, ].
A: Research on "dipeptoid" analogs of CCK, which incorporate α-methyltryptophan as a key structural element, demonstrates the impact of structural modifications. For instance, compounds with specific modifications at the C-terminus, while retaining the crucial α-methyltryptophan and adamantyloxycarbonyl moieties, exhibited improved pharmacokinetic properties, including enhanced oral bioavailability and brain penetration [, , ].
ANone: αMT shows promise as:* A tool to study SLC6A14: Its ability to block this transporter makes it valuable for investigating the role of SLC6A14 in cancer cell growth and survival. * A potential anticancer agent: By inducing amino acid starvation, αMT can inhibit the growth of SLC6A14-positive cancer cell lines in vitro and potentially in vivo. * A lead compound: Further research can focus on developing more potent and selective SLC6A14 inhibitors based on the αMT scaffold.
A: αMT has been explored as a tool in:* Investigating serotonin synthesis: Its ability to be converted to αM5HT allows researchers to study serotonin pathways [, , ].* Studying insect physiology: αMT has been used to manipulate serotonin levels in insects, revealing its roles in behavior, such as aggression and escape responses [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















